1-(4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(4-methylphenyl)-5-pyrrol-1-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-11-4-6-12(7-5-11)18-14(17-8-2-3-9-17)13(10-16-18)15(19)20/h2-10H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIMYCFOGXKRFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of hydrazine with a 1,3-diketone to form the pyrazole ring.
Substitution with 4-Methylphenyl Group: The pyrazole ring is then subjected to electrophilic aromatic substitution to introduce the 4-methylphenyl group.
Introduction of the Pyrrole Ring: The pyrrole ring is introduced through a condensation reaction with an appropriate aldehyde or ketone.
Carboxylation: Finally, the carboxylic acid group is introduced via carboxylation of the pyrazole ring using carbon dioxide under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
1-(4-Methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or other derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including 1-(4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid. Pyrazole compounds are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced production of pro-inflammatory mediators. For instance, a study indicated that pyrazole derivatives exhibited significant inhibition of inflammation in various models, suggesting that this compound could be developed into a novel anti-inflammatory agent .
Anticancer Properties
The anticancer properties of this compound have been extensively studied. Pyrazole derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth across various cancer types. For example:
- Cell Line Studies : In vitro studies demonstrated that the compound exhibited significant cytotoxicity against A549 lung cancer cells, with an IC50 value indicating effective growth inhibition .
- Mechanistic Insights : The mechanism of action often involves the inhibition of specific kinases associated with cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) .
Case Study 1: Inhibition of Cancer Cell Growth
A study conducted by Wei et al. synthesized several pyrazole derivatives and evaluated their anticancer activities. Among them, derivatives similar to this compound showed promising results against A549 cell lines with an IC50 value of 26 µM . This indicates a strong potential for further development into therapeutic agents targeting lung cancer.
Case Study 2: Anti-inflammatory Effects
In another research effort, various pyrazole compounds were assessed for their anti-inflammatory effects using animal models. The results demonstrated that these compounds significantly reduced edema and inflammatory markers compared to control groups, supporting their application in treating inflammatory diseases .
Mechanism of Action
The mechanism by which 1-(4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyrazole and pyrrole rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules, influencing their activity and function. The carboxylic acid group can also participate in ionic interactions, further modulating the compound’s biological effects.
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
- Position 1 Modifications: 4-Methylphenyl (target compound): Balances hydrophobicity and electronic effects, favoring moderate solubility . 4-Methoxyphenyl (C₁₅H₁₃N₃O₃): The methoxy group increases polarity and solubility compared to methyl .
- Position 5 Modifications: 1H-Pyrrol-1-yl: Enhances π-π stacking interactions due to aromaticity . Trifluoromethyl (CF₃): Improves lipophilicity and resistance to enzymatic degradation .
Carboxylic Acid at Position 4 : Facilitates salt formation, improving bioavailability, and serves as a handle for further derivatization (e.g., amide coupling) .
Biological Activity
1-(4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological activities, supported by data tables and relevant research findings.
- Molecular Formula : C15H13N3O2
- Molecular Weight : 267.28 g/mol
- CAS Number : 116834-08-3
- Structure : The compound features a pyrazole core substituted with a 4-methylphenyl group and a pyrrole moiety, which may contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Various derivatives of pyrazole compounds have been evaluated for their cytotoxic effects against different cancer cell lines.
Case Studies and Research Findings
- Cytotoxicity Assays :
- A study reported that derivatives of pyrazole exhibited significant cytotoxicity against MCF7 (breast cancer), SF-268 (glioma), and NCI-H460 (lung cancer) cell lines, with IC50 values indicating effective inhibition at low concentrations .
- Specifically, compounds related to this compound showed IC50 values ranging from 0.01 µM to 49.85 µM across various studies, demonstrating their potential as effective anticancer agents .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 0.01 |
| Compound B | NCI-H460 | 0.03 |
| Compound C | A549 | 26.00 |
| Compound D | SF-268 | 31.50 |
- Mechanism of Action :
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has been investigated for anti-inflammatory effects.
Research Findings
A study focused on the synthesis of pyrazole derivatives indicated that certain compounds demonstrated significant anti-inflammatory activity through the inhibition of cyclooxygenase enzymes (COX) and lipoxygenase pathways . This suggests a dual role in both cancer therapy and inflammation management.
Pharmacological Applications
The biological activity of this compound extends beyond anticancer and anti-inflammatory applications. Its derivatives have been explored for various pharmacological properties, including:
- Antimicrobial Activity : Some derivatives have shown promise against bacterial strains, indicating potential use in treating infections.
- Neuroprotective Effects : Preliminary studies suggest neuroprotective properties that could be beneficial in neurodegenerative diseases.
Q & A
Q. What are the common synthetic routes for preparing 1-(4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid?
The synthesis of pyrazole-4-carboxylic acid derivatives typically involves cyclocondensation reactions. For example:
- Cyclocondensation : Ethyl acetoacetate reacts with phenylhydrazine and DMF-DMA to form pyrazole esters, which are hydrolyzed to carboxylic acids under basic conditions .
- Multi-step substitution : Halogenated pyrazole intermediates (e.g., chloro or fluoro derivatives) are modified via nucleophilic substitution. For instance, phenol derivatives react with 5-chloro-pyrazole precursors in the presence of K₂CO₃ to introduce aryloxy groups .
- Pyrrole incorporation : 1H-pyrrol-1-yl groups can be introduced via cyclization of 2-amino-thiadiazoles with 2,5-dimethoxytetrahydrofuran under reflux in glacial acetic acid .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and purity. For example, methyl groups on pyrazole rings resonate at δ 2.3–2.5 ppm, while aromatic protons appear between δ 6.8–7.8 ppm .
- Infrared Spectroscopy (IR) : Carboxylic acid C=O stretches are observed at ~1700 cm⁻¹, and pyrrole N-H bands appear near 3100 cm⁻¹ .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated for structurally similar pyrazole-carboxylic acids .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound?
Key variables include:
- Reagent stoichiometry : Excess phenylhydrazine (1.2–1.5 eq.) improves cyclocondensation efficiency .
- Temperature control : Reactions involving DMF-DMA require temperatures ≤100°C to avoid side-product formation .
- Catalyst selection : K₂CO₃ or Cs₂CO₃ enhances nucleophilic substitution rates in aryloxy group incorporation .
- Purification : Column chromatography with ethyl acetate/hexane (3:7) or recrystallization from ethanol removes unreacted intermediates .
Q. What strategies are employed to analyze structure-activity relationships (SAR) for pyrazole-4-carboxylic acid derivatives?
- Substituent variation : Compare analogs with halogen (Cl, F), methyl, or methoxy groups. For example, dual halogenation (Cl and F) enhances biological activity compared to mono-halogenated derivatives .
- Bioactivity assays : Test inhibition of enzymes (e.g., cyclooxygenase-2) or receptors (e.g., cannabinoid receptors) using IC₅₀ measurements. Activity varies by substituent: methyl groups improve metabolic stability, while carboxylic acids enhance solubility .
- Computational modeling : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps), while molecular docking predicts binding affinities to targets like COX-2 .
Q. How can contradictions in biological activity data across studies be resolved?
- Orthogonal assays : Validate enzyme inhibition results with cell-based assays (e.g., IL-6 suppression in macrophages) .
- Purity verification : Use HPLC (≥95% purity) to exclude impurities affecting activity .
- Cell line specificity : Test compounds on multiple cell lines (e.g., HeLa vs. MCF-7) to account for variability in receptor expression .
Q. What computational methods aid in understanding the compound’s interaction with biological targets?
- Molecular docking : Simulate binding to active sites (e.g., COX-2) using software like AutoDock Vina. Pyrazole-carboxylic acids often form hydrogen bonds with Arg120 and Tyr355 residues .
- Molecular Dynamics (MD) : Track stability of ligand-receptor complexes over 100-ns simulations to identify critical interactions .
- QSAR modeling : Relate substituent electronegativity or lipophilicity (logP) to bioactivity using regression analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
